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molecular formula C12H10BrN5 B8506443 5-bromo-3-(6-methyl-1H-benzo[d]imidazol-2-yl)pyrazin-2-amine

5-bromo-3-(6-methyl-1H-benzo[d]imidazol-2-yl)pyrazin-2-amine

Cat. No. B8506443
M. Wt: 304.15 g/mol
InChI Key: XWCYVCRFSFOMDJ-UHFFFAOYSA-N
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Patent
US08410112B2

Procedure details

A mixture of 3-amino-6-bromo-pyrazine-2-carboxylic acid (2.5 g, 11.47 mmol), 4-methylbenzene-1,2-diamine (1.401 g, 11.47 mmol), diethoxyphosphoryl-formonitrile (2.058 g, 1.871 mL, 12.62 mmol) and triethylamine (2.321 g, 3.197 mL, 22.94 mmol) was heated in DME (75.00 mL) at 170° C. in the microwave for 1 hour. The reaction mixture was diluted with EtOAc, filtered and washed with water and brine, dried over MgSO4 and concentrated to a brown solid. The mixture was slurried in DCM and treated with diethyl ether/petroleum ether. The resultant solid was washed with ether and dried to afford the product as an orange/brown solid (1.6 g, 46% Yield). MS (ES+) 305.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.401 g
Type
reactant
Reaction Step One
Quantity
1.871 mL
Type
reactant
Reaction Step One
Quantity
3.197 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9](O)=O)=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.[CH3:12][C:13]1[CH:14]=[C:15]([NH2:20])[C:16]([NH2:19])=[CH:17][CH:18]=1.C(OP(C#N)(OCC)=O)C.C(N(CC)CC)C>COCCOC.CCOC(C)=O>[Br:8][C:5]1[N:4]=[C:3]([C:9]2[NH:20][C:15]3[CH:14]=[C:13]([CH3:12])[CH:18]=[CH:17][C:16]=3[N:19]=2)[C:2]([NH2:1])=[N:7][CH:6]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)O
Name
Quantity
1.401 g
Type
reactant
Smiles
CC=1C=C(C(=CC1)N)N
Name
Quantity
1.871 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)C#N
Name
Quantity
3.197 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown solid
ADDITION
Type
ADDITION
Details
treated with diethyl ether/petroleum ether
WASH
Type
WASH
Details
The resultant solid was washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)C1=NC2=C(N1)C=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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